molecular formula C24H25NO4 B11501053 3-(3,4-diethoxybenzyl)-6-phenyl-6,7-dihydro-1,2-benzoxazol-4(5H)-one

3-(3,4-diethoxybenzyl)-6-phenyl-6,7-dihydro-1,2-benzoxazol-4(5H)-one

Cat. No.: B11501053
M. Wt: 391.5 g/mol
InChI Key: WOSVJAOYFNSRTN-UHFFFAOYSA-N
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Description

3-(3,4-diethoxybenzyl)-6-phenyl-6,7-dihydro-1,2-benzoxazol-4(5H)-one is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-diethoxybenzyl)-6-phenyl-6,7-dihydro-1,2-benzoxazol-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Diethoxybenzyl Group: The diethoxybenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the benzoxazole is reacted with 3,4-diethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where the benzoxazole derivative is reacted with phenylboronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-diethoxybenzyl)-6-phenyl-6,7-dihydro-1,2-benzoxazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction may produce benzoxazole alcohols.

Scientific Research Applications

3-(3,4-diethoxybenzyl)-6-phenyl-6,7-dihydro-1,2-benzoxazol-4(5H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-diethoxybenzyl)-6-phenyl-6,7-dihydro-1,2-benzoxazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzyl Alcohol: A simpler compound with similar structural features but lacking the benzoxazole ring.

    3,4-Dimethoxybenzaldehyde: Contains the same diethoxybenzyl group but differs in the functional group attached to the benzene ring.

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

3-[(3,4-diethoxyphenyl)methyl]-6-phenyl-6,7-dihydro-5H-1,2-benzoxazol-4-one

InChI

InChI=1S/C24H25NO4/c1-3-27-21-11-10-16(13-22(21)28-4-2)12-19-24-20(26)14-18(15-23(24)29-25-19)17-8-6-5-7-9-17/h5-11,13,18H,3-4,12,14-15H2,1-2H3

InChI Key

WOSVJAOYFNSRTN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NOC3=C2C(=O)CC(C3)C4=CC=CC=C4)OCC

Origin of Product

United States

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